molecular formula C25H21N5 B11204463 7-(3-methylphenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(3-methylphenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11204463
M. Wt: 391.5 g/mol
InChI Key: ZSBLTRAVNLUDRM-UHFFFAOYSA-N
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Description

7-(3-Methylphenyl)-5-phenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, substituted with phenyl and methylphenyl groups, as well as a pyridinylmethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methylphenyl)-5-phenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methylphenyl)-5-phenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

7-(3-Methylphenyl)-5-phenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-Methylphenyl)-5-phenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Methylphenyl)-5-phenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the pyridinylmethylamine moiety, which may confer distinct biological activities and selectivity for certain molecular targets.

Properties

Molecular Formula

C25H21N5

Molecular Weight

391.5 g/mol

IUPAC Name

7-(3-methylphenyl)-5-phenyl-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H21N5/c1-18-7-5-11-21(13-18)30-16-22(20-9-3-2-4-10-20)23-24(28-17-29-25(23)30)27-15-19-8-6-12-26-14-19/h2-14,16-17H,15H2,1H3,(H,27,28,29)

InChI Key

ZSBLTRAVNLUDRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NCC4=CN=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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